molecular formula C14H14FN5O2S B2633750 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1257553-24-4

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2633750
CAS No.: 1257553-24-4
M. Wt: 335.36
InChI Key: RHHKMXZGEVCGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxoimidazolidinone ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxoimidazolidinone ring: This can be achieved by reacting 2-fluoroaniline with glyoxal in the presence of a base to form the intermediate 2-(2-fluorophenyl)imidazolidin-2-one.

    Introduction of the thiadiazole moiety: The intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(3-(2-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17FN4O2C_{17}H_{17}FN_{4}O_{2}, with a molecular weight of 328.34 g/mol . Its structure includes a fluorophenyl moiety and a thiadiazole ring, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC17H17FN4O2
Molecular Weight328.34 g/mol
CAS Number1323318-02-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the imidazolidinone ring through the reaction of an appropriate amine with a carbonyl compound.
  • Acylation to introduce the acetamide group.
  • Electrophilic aromatic substitution to add substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was evaluated against various cancer cell lines, showing significant cytotoxic effects:

  • K562 (Chronic Myelogenous Leukemia) : IC50 values indicated potent inhibition, with values around 12μM12\,\mu M .
  • MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of 0.28μg/mL0.28\,\mu g/mL .

These results suggest that the presence of the thiadiazole moiety plays a critical role in enhancing anticancer activity.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays against bacterial strains showed effective inhibition, particularly against Gram-positive bacteria. The presence of the fluorine atom in its structure is believed to enhance its lipophilicity and bioavailability .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of key enzymes associated with cancer cell proliferation.
  • Induction of apoptosis in cancer cells through disruption of mitochondrial membrane potential .

Molecular docking studies suggest that it interacts with specific protein targets, which may lead to altered signaling pathways crucial for tumor growth and survival.

Case Studies

  • Study on Antitumor Effects : A recent investigation into various thiadiazole derivatives demonstrated that compounds similar to this one significantly reduced cell viability in both LoVo and MCF-7 cell lines after 48 hours of treatment .
  • Antimicrobial Evaluation : In another study, derivatives containing the thiadiazole structure were tested against multiple bacterial strains, revealing effective antimicrobial activity attributed to their unique structural features .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c1-9-17-18-13(23-9)16-12(21)8-19-6-7-20(14(19)22)11-5-3-2-4-10(11)15/h2-5H,6-8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHKMXZGEVCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.